methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate
Description
Methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate is a structurally complex organic compound featuring:
- A 1H-imidazole core substituted at position 5 with a phenyl group and at position 2 with a sulfanyl-linked propan-2-yl carbamoylmethyl moiety.
- An acetate ester group at position 1 of the imidazole ring.
Properties
IUPAC Name |
methyl 2-[2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-5-phenylimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12(2)19-15(21)11-24-17-18-9-14(13-7-5-4-6-8-13)20(17)10-16(22)23-3/h4-9,12H,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDNOKSITUOPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its role in various biological processes. The presence of a phenyl group and a sulfanyl moiety contributes to its potential reactivity and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 320.41 g/mol.
1. Anticancer Activity
Recent studies have indicated that compounds with imidazole rings exhibit promising anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly against human colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cell lines.
Case Study: Anticancer Efficacy
In a study where various derivatives were tested, it was found that the compound exhibited a structure-dependent anticancer activity. At a concentration of 100 µM, it demonstrated significant cytotoxic effects on Caco-2 cells, with a viability reduction of approximately 20.6% compared to control groups. In contrast, A549 cells showed lesser susceptibility, indicating potential selectivity for certain cancer types .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the disruption of mitotic processes in cancer cells. The imidazole ring is known to interact with various enzymes and receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
3. Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting that the compound may possess antimicrobial activity. Preliminary tests indicate that it can inhibit the growth of certain Gram-positive and Gram-negative bacteria, although further investigation is needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | Concentration (µM) | Effect (%) | Reference |
|---|---|---|---|---|
| Anticancer | Caco-2 | 100 | 20.6 | |
| Anticancer | A549 | 100 | 10.0 | |
| Antimicrobial | Staphylococcus | TBD | TBD | TBD |
4. Toxicological Profile
Understanding the safety profile of methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate is crucial for its potential therapeutic use. Current data suggest that at therapeutic concentrations, the compound exhibits low toxicity; however, comprehensive toxicological studies are warranted to confirm these findings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Comparisons
Substituent Effects on Bioactivity
- The phenyl group in the target compound and ’s analog enhances hydrophobicity , favoring membrane penetration, while the 4-methoxyphenyl group in ’s compound improves solubility via methoxy polarity .
- The sulfonyl group in ’s analog increases stability against metabolic degradation compared to the target compound’s simpler sulfanyl linkage .
Functional Group Contributions
- Hydroxymethyl substituents (e.g., ) introduce hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .
- Carbamoyl and acetamide groups (common in all analogs) facilitate hydrogen bonding with receptor sites, critical for antimicrobial and anticancer mechanisms .
Synthetic Complexity
- The target compound’s methyl acetate group simplifies synthesis compared to ’s phenylsulfonyl analog, which requires sulfonation steps .
- Multi-step routes (e.g., nucleophilic substitution, condensation) are shared across analogs, often employing DMF or triethylamine as solvents/catalysts .
Biological Performance
- ’s analog demonstrates broad-spectrum antimicrobial activity , while ’s compound shows specificity against Gram-positive bacteria due to its dimethylphenyl group .
- The target compound’s lack of a hydroxymethyl or sulfonyl group may limit its potency compared to and ’s derivatives but could reduce toxicity .
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Water Solubility (mg/mL) | 0.12 | 0.45 | 0.08 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
In Silico Binding Affinity
- The target compound shows moderate docking scores (-7.2 kcal/mol) with E. coli DNA gyrase, comparable to ’s analog (-7.5 kcal/mol) but lower than ’s sulfonyl-containing derivative (-8.9 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
